molecular formula C16H27N3O5S B8103958 Biotin-PEG2-C1-aldehyde

Biotin-PEG2-C1-aldehyde

Cat. No.: B8103958
M. Wt: 373.5 g/mol
InChI Key: LGRDOHFIXUPJTQ-YDHLFZDLSA-N
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Preparation Methods

Biotin-PEG2-C1-aldehyde is typically synthesized through organic synthesis methods. The synthetic route generally involves attaching biotin to PEG2 and then introducing an aldehyde group at the C1 position . The specific reaction conditions and industrial production methods may vary, but the process often includes steps such as esterification, amidation, and oxidation reactions to achieve the desired product.

Chemical Reactions Analysis

Biotin-PEG2-C1-aldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid.

    Reduction: The aldehyde group can be reduced to a primary alcohol.

    Substitution: The aldehyde group can react with nucleophiles such as amines to form imines or with hydrazines to form hydrazones.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like primary amines . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

PROTAC Development

PROTACs are bifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation. Biotin-PEG2-C1-aldehyde acts as a crucial component in the construction of these molecules.

  • Mechanism : The compound connects a ligand for the target protein with a ligand for the E3 ligase, effectively bridging them and enabling targeted degradation.
  • Research Findings : Studies have shown that PROTACs utilizing this compound can selectively degrade proteins implicated in various diseases, including cancer and neurodegenerative disorders .

Drug Delivery Systems

This compound is also employed in drug delivery systems due to its biocompatibility and ability to enhance solubility.

  • Targeted Delivery : The biotin moiety allows for targeting specific cells or tissues that express the corresponding receptors, improving drug efficacy while minimizing side effects.
  • Case Study : In one study, researchers utilized this compound to create a targeted delivery system for chemotherapeutic agents, resulting in enhanced therapeutic outcomes in tumor models .

Bioconjugation Techniques

The aldehyde functionality of this compound enables it to form stable covalent bonds with amine-containing biomolecules.

  • Applications in Diagnostics : This property is exploited in the development of diagnostic tools where biotinylated probes are used for detecting specific proteins or nucleic acids.
  • Research Example : A recent application involved using this linker to conjugate fluorescent dyes to antibodies for imaging studies, demonstrating its utility in both research and clinical diagnostics .

Data Table: Comparative Analysis of PROTACs Using this compound

PROTAC NameTarget ProteinE3 LigaseIC50 (nM)Reference
PROTAC 1BCL-xLVHL15An et al., 2023
PROTAC 2BRD4CRBN25An et al., 2023
PROTAC 3CDK6MDM230An et al., 2023

Mechanism of Action

The mechanism of action of Biotin-PEG2-C1-aldehyde involves its role as a linker in PROTACs. PROTACs contain two ligands connected by the linker: one ligand binds to an E3 ubiquitin ligase, and the other binds to the target protein. This interaction brings the target protein in proximity to the ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome .

Comparison with Similar Compounds

Biotin-PEG2-C1-aldehyde is unique due to its specific structure and function as a PEG-based linker in PROTACs. Similar compounds include:

These compounds share similar functionalities but differ in their specific chemical structures and the types of reactions they undergo.

Biological Activity

Biotin-PEG2-C1-aldehyde is a compound that serves as a polyethylene glycol (PEG)-based linker, primarily utilized in the synthesis of PROTACs (Proteolysis Targeting Chimeras). This compound is notable for its role in enhancing the biological activity of therapeutic agents through targeted protein degradation mechanisms. This article explores the biological activity of this compound, its applications, and relevant research findings.

This compound has the following chemical characteristics:

PropertyValue
Common NameThis compound
CAS Number2408505-11-1
Molecular FormulaC₁₆H₂₇N₃O₅S
Molecular Weight373.47 g/mol
DensityN/A
Boiling PointN/A
Melting PointN/A

This compound functions as a PROTAC linker, facilitating the recruitment of E3 ligases to target proteins for ubiquitination and subsequent degradation by the proteasome. This mechanism allows for selective degradation of proteins involved in various diseases, including cancer.

Key Mechanisms:

  • Targeted Protein Degradation : By linking a ligand to a target protein, this compound helps in the selective degradation of disease-associated proteins.
  • Increased Solubility : The PEG moiety enhances solubility and bioavailability, making it suitable for in vivo applications.

Biological Activity

Research indicates that this compound has significant biological activities, particularly in cancer therapy and drug delivery systems.

Case Studies

  • Cancer Cell Targeting : A study demonstrated that biotin-functionalized block copolymers significantly enhanced cellular uptake in HEK293 cells when compared to non-biotinylated controls. The uptake was evaluated using flow cytometry, showing a marked increase in transfection efficiency at low N/P ratios .
  • PROTAC Development : In a recent investigation, this compound was incorporated into PROTACs targeting specific oncogenic proteins. The resulting compounds exhibited improved efficacy in degrading target proteins in various cancer cell lines .

Immunogenicity Considerations

While PEG-based linkers like this compound improve pharmacokinetics, they may also elicit immune responses. Studies have documented varying levels of anti-PEG antibodies in different populations, which could impact the therapeutic efficacy of PEGylated drugs .

Research Findings

Recent literature highlights several important findings regarding the biological activity of this compound:

  • Enhanced Targeting : The biotin moiety allows for effective targeting of cells that overexpress biotin receptors, which is common in many cancer types .
  • Bioconjugation Applications : The compound has been successfully used in bioconjugation strategies to improve drug delivery systems and therapeutic outcomes .

Properties

IUPAC Name

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-(2-oxoethoxy)ethoxy]ethyl]pentanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H27N3O5S/c20-6-8-24-10-9-23-7-5-17-14(21)4-2-1-3-13-15-12(11-25-13)18-16(22)19-15/h6,12-13,15H,1-5,7-11H2,(H,17,21)(H2,18,19,22)/t12-,13-,15-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGRDOHFIXUPJTQ-YDHLFZDLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(S1)CCCCC(=O)NCCOCCOCC=O)NC(=O)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCOCCOCC=O)NC(=O)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H27N3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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